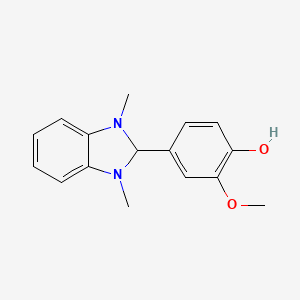![molecular formula C16H20N4O2S B5512949 4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals incorporating a triazole ring, which is often explored for various pharmacological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties among others.
Synthesis Analysis
Synthesis of triazole derivatives often involves multi-step chemical reactions, including the formation of the triazole ring and its subsequent functionalization. In one study, a morpholine acetal human neurokinin-1 receptor antagonist was synthesized through structural modifications, indicating the potential complexity of synthesizing such compounds (Hale et al., 1998).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups to enhance biological activity. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used for structure elucidation. In a related study, the molecular structure of a triazolylcarbothiohydrazide was determined using spectral analysis and X-ray diffraction, underscoring the importance of these techniques (Reiter & Barkóczy, 1997).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and couplings, due to their reactive functional groups. The reactivity can be influenced by the substituents on the triazole ring. For instance, a study on the reaction of a triazolylcarbothiohydrazide with ortho esters illustrates the diversity of potential chemical transformations (Reiter & Barkóczy, 1997).
科学的研究の応用
Pharmacological Applications
Neurokinin-1 Receptor Antagonism : A study describes the synthesis and pre-clinical testing of a compound for its effectiveness as a neurokinin-1 receptor antagonist. This compound shows potential in treating conditions like emesis and depression due to its high water solubility and oral activity, making it suitable for intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial Activities : Another research effort led to the creation of new 1,2,4-triazole derivatives, demonstrating significant antimicrobial properties. These compounds were synthesized through a reaction involving ester ethoxycarbonylhydrazones and primary amines, offering a pathway to developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Properties and Synthesis
Photophysical Characterization : A compound involving a 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine structure was synthesized and analyzed for its photophysical properties. The study reveals insights into its structure through X-ray analysis and photophysical characterization, highlighting potential applications in the development of photoresponsive materials (Chin et al., 2010).
Antimicrobial Agent Design : Research on the synthesis of new 1,2,4-triazoles, their Schiff and Mannich bases, and evaluation of their antimicrobial activities provides a foundation for developing novel antimicrobial agents. These compounds show good to moderate activity against tested microorganisms, indicating their potential in medical and environmental applications (Bayrak et al., 2009).
Material Science
- Biodegradability and Physicochemical Properties : A study on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids suggests their potential as biomass solvents due to moderate to low toxicity, indicating their applicability in green chemistry and sustainable materials processing (Pernak et al., 2011).
作用機序
将来の方向性
The future directions for the study of “4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
特性
IUPAC Name |
2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-3-5-14(10-12)20-13(2)17-18-16(20)23-11-15(21)19-6-8-22-9-7-19/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRAVZBJFRHFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)